6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

Description

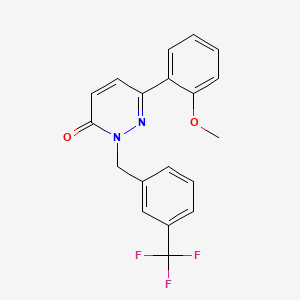

6-(2-Methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a substituted aromatic core. The pyridazinone scaffold is a six-membered heterocycle with two adjacent nitrogen atoms, which is widely explored in medicinal chemistry for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects . The compound’s structure includes:

- 6-(2-Methoxyphenyl): A methoxy-substituted phenyl group at position 6, which may enhance solubility and modulate electronic interactions with biological targets.

- 2-(3-(Trifluoromethyl)benzyl): A benzyl group substituted with a trifluoromethyl (-CF₃) moiety at position 3, contributing to lipophilicity and metabolic stability .

Properties

IUPAC Name |

6-(2-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2/c1-26-17-8-3-2-7-15(17)16-9-10-18(25)24(23-16)12-13-5-4-6-14(11-13)19(20,21)22/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUKJIVKFSWGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H14F3N3O

- Molecular Weight : 325.30 g/mol

- LogP : 3.45 (indicating moderate lipophilicity)

Biological Activity Overview

This compound is primarily investigated for its anticancer , anti-inflammatory , and antimicrobial properties. The following sections detail these activities based on various studies.

Anticancer Activity

Recent studies have demonstrated the ability of this compound to inhibit cancer cell proliferation. For instance, a study evaluating several pyridazine derivatives reported that compounds similar in structure exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1 to 5 µM, indicating potent activity against these cell lines .

The anticancer activity of the compound is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This effect is associated with the upregulation of apoptotic markers such as caspase-3, which promotes programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings significantly influence biological activity. Substituents such as methoxy and trifluoromethyl groups enhance the potency of the compound by improving its binding affinity to target proteins involved in cancer cell proliferation and survival .

Key Findings from SAR Studies

- Methoxy Group : Enhances solubility and bioavailability.

- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane permeability.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It exhibited activity against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Mouse Model of Cancer : Administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound resulted in a marked decrease in paw swelling, indicating strong anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that derivatives of pyridazinones can exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Properties : Research has shown that pyridazinone derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. This compound's structure may provide a scaffold for developing selective COX-2 inhibitors, which could lead to new anti-inflammatory drugs .

The biological activities of this compound have been investigated in various contexts:

- Antimicrobial Activity : Some studies suggest that pyridazinones may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The interaction of this compound with specific enzymes could lead to the modulation of metabolic pathways, offering potential in treating metabolic disorders .

Material Science

In addition to its biological applications, this compound could serve as a building block in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of new polymers with desirable mechanical and thermal properties.

- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in creating new catalytic systems or materials with specific electronic properties .

Case Studies

Several case studies have documented the biological effects and synthesis methods of pyridazinone derivatives:

- In vitro Studies on COX-2 Inhibition : A study demonstrated that certain pyridazine derivatives exhibited significant COX-2 inhibitory activity, suggesting that modifications on the pyridazine ring could lead to potent anti-inflammatory agents .

- Molecular Docking Studies : Research involving molecular docking has shown promising interactions between pyridazinones and target proteins involved in cancer pathways, indicating potential for drug development .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Pyridazinone derivatives are modified at positions 2, 4, and 6 to tune bioactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving target binding and metabolic stability. This group is critical in herbicidal (e.g., pyrithiobac ) and anti-inflammatory agents .

- Benzyl vs. Phenyl : The benzyl group in the target compound may offer greater conformational flexibility than rigid phenyl analogs, possibly enhancing receptor interactions .

Anti-Inflammatory and Analgesic Effects:

- COX-2 Inhibition : Analogs with bulky 2-substituents (e.g., benzyl, 3-CF₃-benzyl) show potent COX-2 inhibition. For example, 2-benzyl-6-(3,5-dimethylpyrazolyl)pyridazin-3(2H)-one has an IC₅₀ of 0.24 mM, outperforming celecoxib in anti-inflammatory models . The target compound’s 3-CF₃-benzyl group may similarly enhance COX-2 selectivity.

- Analgesic Activity : 6-Phenyl-4-benzylidene derivatives exhibit moderate analgesic effects, though less potent than aspirin . The 2-methoxyphenyl group in the target compound could improve pain modulation via polar interactions.

Antimicrobial and Herbicidal Activity:

- Pyridazinones with 4-thiazepine or pyrazole substituents demonstrate antibacterial activity comparable to penicillin .

Physicochemical Properties

- Solubility: 6-Phenylpyridazin-3(2H)-one derivatives exhibit low solubility in water but improved solubility in polar aprotic solvents (e.g., DMSO, ethanol) . The 2-methoxyphenyl group in the target compound may enhance aqueous solubility compared to nonpolar analogs.

- Thermal Stability: Pyridazinones with electron-withdrawing groups (e.g., -CF₃) typically have higher melting points (>300°C) , suggesting the target compound is thermally stable.

Q & A

Q. What are the common synthetic routes for 6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one?

The synthesis of pyridazinone derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds are synthesized via condensation of hydrazine derivatives with diketones or via substitution reactions on preformed pyridazinone cores. In one approach, the 3-(trifluoromethyl)benzyl group is introduced through alkylation of a pyridazinone intermediate under basic conditions . Methoxy groups are often introduced via nucleophilic aromatic substitution or Suzuki coupling with methoxy-substituted aryl boronic acids . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Q. How can researchers resolve contradictions in crystallographic data for pyridazinone derivatives?

Discrepancies in bond lengths, angles, or disorder modeling may arise due to data quality or refinement methods. For example, SHELX refinement of a related compound showed an R factor of 0.059 but required manual adjustment of hydrogen atom constraints . Cross-validation with spectroscopic data (e.g., NMR, IR) and computational modeling (DFT) can resolve ambiguities . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy in cases of anisotropic diffraction .

Q. What strategies optimize the synthesis of this compound for higher yield and purity?

Key strategies include:

- Catalyst selection : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) removes unreacted intermediates.

- Analytical monitoring : HPLC or LC-MS tracks reaction progress and identifies side products (e.g., N-alkylation byproducts) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with variations in:

- Methoxy group position : Comparing 2-methoxy vs. 4-methoxy substituents to assess electronic effects on bioactivity .

- Trifluoromethyl substitution : Replacing CF₃ with Cl or Br to evaluate hydrophobic interactions . Biological assays (e.g., anti-inflammatory IC₅₀, anticonvulsant ED₅₀) are performed alongside computational docking to map pharmacophore features .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 404.405 for a related compound) .

- Thermal analysis : DSC/TGA assesses stability, with decomposition temperatures >200°C typical for pyridazinones .

Q. How do researchers address challenges in biological activity assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.